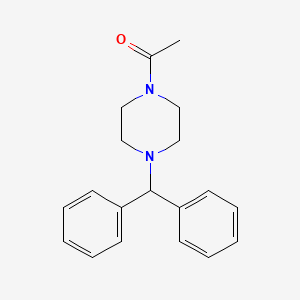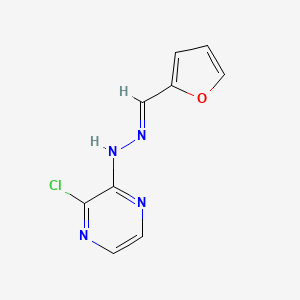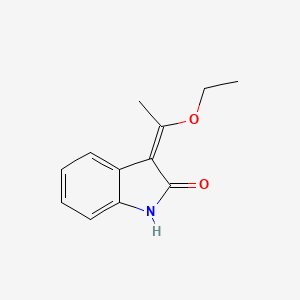![molecular formula C12H14N2O3 B5862632 ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate, also known as EPHA, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. EPHA is a hydrazine derivative that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to have antitumor activity, although the exact mechanism is not fully understood.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has antitumor activity, and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. This increase in acetylcholine levels can improve cognitive function, and has been studied for its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have antitumor activity in vitro, making it a potential candidate for the development of new drugs. Another advantage is that it has been shown to inhibit acetylcholinesterase activity, which can improve cognitive function. However, one limitation is that the mechanism of action of this compound is not fully understood. Another limitation is that the toxicity of this compound has not been fully studied, and further research is needed to determine its safety for use in humans.
Orientations Futures
There are several future directions for research on ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. Further research is needed to determine the mechanism of action of this compound, and to determine its safety for use in humans. Another area of interest is in the synthesis of new derivatives of this compound, in order to improve its efficacy and safety. Overall, further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
There have been several methods used to synthesize ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate. One method involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of acetic acid and sodium acetate. Another method involves the reaction of ethyl oxoacetate with phenylhydrazine in the presence of acetic acid. The yield of this compound using these methods has been reported to be between 75-90%.
Applications De Recherche Scientifique
Ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs. This compound has been shown to have antitumor activity in vitro, and has been studied for its potential use in the treatment of cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
Propriétés
IUPAC Name |
ethyl 2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(15)14-13-9(2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWHQYIHODUTTD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NN=C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)N/N=C(\C)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)


![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)
![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5862620.png)

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)
![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)